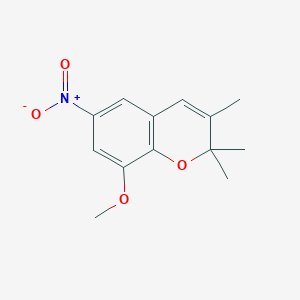
3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate is an organic compound with a complex structure that includes both hydroxyl and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate typically involves the hydroxymethylation of phenolic compounds. One method involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, followed by esterification with phenylacetic acid . The reaction conditions often require controlled temperatures and specific molar ratios to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, environmentally friendly methods, such as using water as a solvent, are being explored to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenylacetates.
Applications De Recherche Scientifique
3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and resins due to its multifunctional groups.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing phenylacetic acid, which may have biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar structure but lacks the phenylacetate group.
3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate: Similar structure but with an oleate group instead of phenylacetate.
Propriétés
Numéro CAS |
62747-88-0 |
|---|---|
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-phenylacetate |
InChI |
InChI=1S/C13H18O5/c14-7-13(8-15,9-16)10-18-12(17)6-11-4-2-1-3-5-11/h1-5,14-16H,6-10H2 |
Clé InChI |
DZGYWNUAGYJBHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OCC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



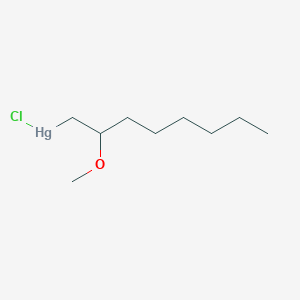
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
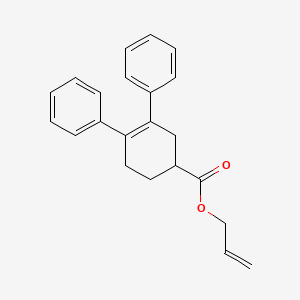
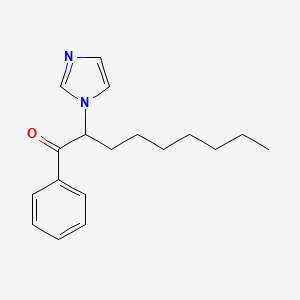
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)




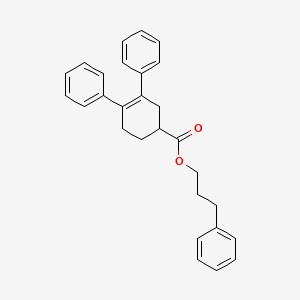
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
